2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)ethan-1-ol - 2097984-07-9

2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)ethan-1-ol

Catalog Number: EVT-1781902
CAS Number: 2097984-07-9
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-((Cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)ethan-1-ol is an organic compound frequently utilized as a building block in the synthesis of various pharmaceutical compounds. [] Its structure contains a tetrahydro-2H-pyran ring, a cyclopropyl group, and an ethanolamine moiety. These structural features allow it to interact with a range of biological targets and contribute to the desired pharmacological activity of the final drug molecules.

Synthesis Analysis

The synthesis of 2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)ethan-1-ol can be achieved through various synthetic routes. One common approach involves a multi-step process. First, commercially available tetrahydro-2H-pyran-4-one is reacted with cyclopropylmethanamine to form an imine intermediate. This imine is then reduced, typically using sodium borohydride, to yield the desired 2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)ethan-1-ol. []

Chemical Reactions Analysis

2-((Cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)ethan-1-ol serves as a versatile intermediate in various chemical reactions due to the presence of different reactive functional groups. The primary alcohol group can undergo esterification or etherification reactions. The secondary amine group can participate in acylation, alkylation, and reductive amination reactions. [] This versatility allows for the introduction of various substituents onto the core structure, enabling the exploration of structure-activity relationships in drug discovery campaigns.

Mechanism of Action

While 2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)ethan-1-ol itself might not exhibit potent biological activity, it can contribute to the mechanism of action of final drug molecules in several ways. The tetrahydro-2H-pyran ring can improve the pharmacokinetic properties of a molecule by enhancing its solubility and metabolic stability. [] The cyclopropyl group can introduce conformational restrictions and influence the binding orientation of a molecule within a target protein's binding pocket. [] The ethanolamine moiety provides a site for further derivatization and can contribute to interactions with polar residues within the target protein.

Applications

The primary application of 2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)ethan-1-ol lies in its role as a building block for the synthesis of more complex molecules with potential therapeutic applications. For example, it is a key intermediate in the synthesis of TAK-418, a potent and selective inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme. [] This enzyme plays a crucial role in epigenetic regulation, and its dysregulation has been implicated in various diseases, including cancer and neurodevelopmental disorders.

5-((1R,2R)-2-((Cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride (TAK-418)

  • Compound Description: TAK-418 is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1) enzyme activity []. It demonstrates therapeutic potential for neurodevelopmental disorders by normalizing gene expression []. In rodent models, TAK-418 normalized gene expression dysregulation caused by maternal exposure to valproate or poly I:C and ameliorated some autism spectrum disorder-like behaviors [].

Venetoclax

  • Compound Description: Venetoclax (ABT-199) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor used to treat various blood cancers []. It primarily undergoes hepatic metabolism, with a significant portion excreted in feces as the parent drug and its nitro reduction metabolite, M30 [].
  • Compound Description: VNO is an oxidative impurity of Venetoclax, formed during oxidative stress degradation []. It can undergo a [, ] Meisenheimer rearrangement to form the venetoclax hydroxylamine impurity (VHA) [].

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: VHA is a metabolite of Venetoclax, formed via a [, ] Meisenheimer rearrangement of VNO during oxidative stress degradation []. Its presence as an impurity highlights potential challenges in Venetoclax synthesis and stability.

(R)-2-(4-(Benzo[d]oxazol-2-yl)piperazin-1-yl)-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide (Compound 1)

  • Compound Description: Compound 1 is a potent and selective phosphodiesterase type 4 (PDE4) inhibitor []. It has been synthesized with carbon-14 and stable isotope labeling for research purposes [].
  • Compound Description: TAK-779 is a dual antagonist of chemokine receptors CCR2 and CCR5 [, ]. It demonstrates noncompetitive antagonism and inverse agonism at human CXCR3 []. Notably, TAK-779 exhibits weak partial inverse agonism at the constitutively active CXCR3 N3.35A mutant, suggesting a different interaction mode compared to other small-molecule inverse agonists [].

Properties

CAS Number

2097984-07-9

Product Name

2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)ethan-1-ol

IUPAC Name

2-[cyclopropylmethyl(oxan-4-yl)amino]ethanol

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

InChI

InChI=1S/C11H21NO2/c13-6-5-12(9-10-1-2-10)11-3-7-14-8-4-11/h10-11,13H,1-9H2

InChI Key

ROGDOHAOMXNUAF-UHFFFAOYSA-N

SMILES

C1CC1CN(CCO)C2CCOCC2

Canonical SMILES

C1CC1CN(CCO)C2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.